molecular formula C10H10Cl2N2O B14483360 3-amino-N-(2,5-dichlorophenyl)but-2-enamide CAS No. 65363-74-8

3-amino-N-(2,5-dichlorophenyl)but-2-enamide

Cat. No.: B14483360
CAS No.: 65363-74-8
M. Wt: 245.10 g/mol
InChI Key: YQUYWTCUKDKAOT-UHFFFAOYSA-N
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Description

3-amino-N-(2,5-dichlorophenyl)but-2-enamide is an organic compound with the molecular formula C10H10Cl2N2O This compound is characterized by the presence of an amide group, an amino group, and two chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,5-dichlorophenyl)but-2-enamide typically involves the reaction of 2,5-dichloroaniline with an appropriate but-2-enamide derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,5-dichlorophenyl)but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-amino-N-(2,5-dichlorophenyl)but-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-(2,5-dichlorophenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2,5-dichlorophenyl)benzamide
  • 3-amino-N-(2,5-dichlorophenyl)propanamide
  • 3-amino-N-(2,5-dichlorophenyl)butanamide

Uniqueness

3-amino-N-(2,5-dichlorophenyl)but-2-enamide is unique due to its specific structural features, such as the presence of the but-2-enamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

65363-74-8

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

3-amino-N-(2,5-dichlorophenyl)but-2-enamide

InChI

InChI=1S/C10H10Cl2N2O/c1-6(13)4-10(15)14-9-5-7(11)2-3-8(9)12/h2-5H,13H2,1H3,(H,14,15)

InChI Key

YQUYWTCUKDKAOT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=C(C=CC(=C1)Cl)Cl)N

Origin of Product

United States

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